2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15863323
Molecular Formula: C9H9F3N2O2S
Molecular Weight: 266.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9F3N2O2S |
|---|---|
| Molecular Weight | 266.24 g/mol |
| IUPAC Name | 2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H9F3N2O2S/c10-9(11,12)6-5(7(15)16)17-8(13-6)14-3-1-2-4-14/h1-4H2,(H,15,16) |
| Standard InChI Key | XNDFRSCTSOXWHD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole core substituted at three positions:
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Position 2: A pyrrolidin-1-yl group (C₄H₈N), a five-membered secondary amine ring.
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Position 4: A trifluoromethyl group (-CF₃), known for enhancing metabolic stability and lipophilicity.
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Position 5: A carboxylic acid moiety (-COOH), which facilitates hydrogen bonding and salt formation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉F₃N₂O₂S |
| Molecular Weight | 266.24 g/mol |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (COOH, thiazole N, CF₃) |
| Topological Polar Surface Area | 89.7 Ų (estimated) |
The thiazole ring’s electronic structure is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating pyrrolidine, creating a polarizable scaffold suitable for interaction with biological targets .
Synthetic Pathways and Methodologies
Thiazole Ring Formation
The synthesis of thiazole derivatives typically involves cyclization reactions. For example, patent WO2012161879A1 describes the preparation of analogous thiazoles via:
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Condensation: Reaction of α-haloketones with thioureas or thioamides.
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Functionalization: Introduction of substituents via nucleophilic aromatic substitution or cross-coupling.
For this compound, a plausible route involves:
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Step 1: Synthesis of 4-(trifluoromethyl)thiazole-5-carboxylic acid via Hantzsch thiazole synthesis using trifluoromethylacetamide and thiourea.
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Step 2: N-alkylation at position 2 with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
Challenges in Synthesis
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Regioselectivity: Ensuring substitution at positions 2 and 4 requires careful control of reaction conditions. Microwave-assisted cyclization (as in ) may improve yield.
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Carboxylic Acid Stability: Protection (e.g., as ethyl ester) and deprotection steps are often necessary to prevent side reactions .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | CF₃COCl, thiourea, EtOH, reflux | 65% | |
| 2 | Pyrrolidine, K₂CO₃, DMF, 80°C | 72% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid and pyrrolidine groups. Limited solubility in water (estimated logP ≈ 2.1) .
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Stability: Susceptible to decarboxylation at elevated temperatures. Stable under inert atmospheres at room temperature.
Spectroscopic Characterization
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¹H NMR: Expected signals include:
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δ 3.2–3.5 ppm (pyrrolidine CH₂).
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δ 8.1 ppm (thiazole H-3).
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¹³C NMR: Peaks at δ 160–165 ppm (C=O), δ 115–125 ppm (CF₃), and δ 45–50 ppm (pyrrolidine C) .
Biological Activities and Applications
Kinase Inhibition
Analogous compounds in inhibit TBK1 and IKKε kinases, which are implicated in cancer and inflammatory diseases. Molecular docking studies suggest the pyrrolidine moiety occupies hydrophobic pockets in kinase active sites .
Table 3: Comparative Bioactivity of Thiazole Analogs
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-(Piperidin-1-yl)-4-CF₃-thiazole | TBK1 | 0.8 μM | |
| 5f (triazolo-thiazole) | Leucyl-tRNA synthetase | 15 μg/mL |
Comparative Analysis with Analogous Compounds
Pyrrolidine vs. Piperidine Substituents
Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) reduces steric hindrance, potentially improving target binding. For example, piperidine analogs in show higher molecular weights (280.27 g/mol) but similar logP values.
Role of the Trifluoromethyl Group
The -CF₃ group increases electronegativity and metabolic stability compared to -CH₃. In , trifluoromethyl-oxadiazole derivatives demonstrated enhanced antifungal activity due to improved lipid solubility.
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